An In-Depth Technical Guide to 2-(4-Methyl-3-nitrophenyl)acetic acid: Properties, Synthesis, and Applications in Modern Drug Discovery
An In-Depth Technical Guide to 2-(4-Methyl-3-nitrophenyl)acetic acid: Properties, Synthesis, and Applications in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Methyl-3-nitrophenyl)acetic acid is a substituted phenylacetic acid derivative that has garnered significant interest in the field of medicinal chemistry and drug development. Its unique structural features, comprising a phenylacetic acid core functionalized with both a methyl and a nitro group, make it a valuable building block in the synthesis of complex molecules, particularly in the burgeoning field of targeted protein degradation. This guide provides a comprehensive overview of the chemical and physical properties of 2-(4-Methyl-3-nitrophenyl)acetic acid, detailed synthetic protocols, and an exploration of its applications, with a focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs).
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of 2-(4-Methyl-3-nitrophenyl)acetic acid are summarized in the table below.
| Property | Value | Source |
| Chemical Name | 2-(4-Methyl-3-nitrophenyl)acetic acid | N/A |
| CAS Number | 54941-44-5 | [1][2][3] |
| Molecular Formula | C9H9NO4 | [2][3] |
| Molecular Weight | 195.17 g/mol | [2][3] |
| Appearance | Solid | [4] |
| Purity | ≥98% | [3] |
| Storage | Room temperature, sealed in a dry environment | [2][3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the unambiguous identification and characterization of a chemical compound. While specific spectra for 2-(4-Methyl-3-nitrophenyl)acetic acid are often proprietary to chemical suppliers, typical spectral features can be inferred from its structure and data for closely related analogues. Researchers can obtain detailed NMR, HPLC, and LC-MS data from suppliers upon request.[1]
Expected Spectroscopic Characteristics:
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1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons of the acetic acid moiety, and the methyl group protons. The relative positions of the aromatic protons will be influenced by the directing effects of the methyl, nitro, and acetic acid groups.
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13C NMR: The carbon NMR spectrum will display characteristic peaks for the aromatic carbons, the carboxylic acid carbon, the benzylic carbon, and the methyl carbon.
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Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the carboxylic acid O-H and C=O stretching vibrations, as well as characteristic peaks for the C-NO2 stretching of the nitro group and C-H stretching of the aromatic ring and methyl group.
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Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the compound's molecular weight. Fragmentation patterns will likely involve the loss of the carboxylic acid group and cleavage of the benzylic C-C bond.[5]
Synthesis of 2-(4-Methyl-3-nitrophenyl)acetic acid
The synthesis of 2-(4-Methyl-3-nitrophenyl)acetic acid typically involves the nitration of 4-methylphenylacetic acid. This electrophilic aromatic substitution reaction introduces a nitro group onto the aromatic ring. The directing effects of the methyl and acetyl groups on the phenyl ring guide the position of nitration.
Below is a detailed, step-by-step protocol for the synthesis of 2-(4-Methyl-3-nitrophenyl)acetic acid, adapted from established nitration procedures for similar aromatic compounds.[6][7][8]
Experimental Protocol: Nitration of 4-Methylphenylacetic Acid
Causality Behind Experimental Choices:
-
Low Temperature: The nitration reaction is highly exothermic. Maintaining a low temperature (0-5 °C) is crucial to prevent over-nitration and the formation of unwanted byproducts.
-
Strong Acid Catalyst: Concentrated sulfuric acid is used to protonate nitric acid, generating the highly electrophilic nitronium ion (NO2+), which is the active nitrating agent.
-
Controlled Addition: The slow, dropwise addition of the nitrating mixture ensures that the reaction temperature remains under control and minimizes localized overheating.
-
Quenching on Ice: Pouring the reaction mixture onto ice serves to quench the reaction by diluting the acid and precipitating the solid product.
-
Recrystallization: This purification step is essential to remove any unreacted starting material and isomeric byproducts, yielding a product of high purity.
Caption: Synthetic workflow for the preparation of 2-(4-Methyl-3-nitrophenyl)acetic acid.
Applications in Drug Development
2-(4-Methyl-3-nitrophenyl)acetic acid is a key intermediate in the synthesis of various pharmaceutical compounds. Its most notable applications are in the development of targeted protein degraders and as a precursor for active pharmaceutical ingredients (APIs).
Role as a Protein Degrader Building Block
Targeted protein degradation using technologies like PROTACs has emerged as a powerful new therapeutic modality. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. A PROTAC molecule consists of three components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.
2-(4-Methyl-3-nitrophenyl)acetic acid is classified as a "Protein Degrader Building Block," indicating its utility in the construction of PROTAC molecules.[3] The phenylacetic acid moiety can be incorporated into the linker region of a PROTAC. The carboxylic acid functional group provides a convenient handle for chemical modification and attachment to the E3 ligase ligand or the target protein ligand. The nitrophenyl group can influence the physicochemical properties of the linker, such as its rigidity, solubility, and cell permeability, which are critical for the overall efficacy of the PROTAC.
Caption: Role of the building block in a PROTAC mechanism.
Intermediate in Pharmaceutical Synthesis
Beyond its use in PROTACs, 2-(4-Methyl-3-nitrophenyl)acetic acid and its isomers serve as important intermediates in the synthesis of various APIs. For instance, the closely related isomer, 2-methyl-3-nitrophenylacetic acid, is a known precursor in the synthesis of Ropinirole, a dopamine agonist used in the treatment of Parkinson's disease. While not the exact same molecule, this highlights the utility of the nitrophenylacetic acid scaffold in constructing complex and biologically active molecules.
Safety and Handling
General Safety Recommendations:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
-
Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.
Conclusion
2-(4-Methyl-3-nitrophenyl)acetic acid is a valuable and versatile building block for chemical synthesis, particularly in the context of modern drug discovery. Its well-defined chemical and physical properties, coupled with established synthetic routes, make it an attractive starting material for the construction of complex molecular architectures. Its role as a component in the design of PROTACs underscores its importance in the development of next-generation therapeutics aimed at targeted protein degradation. As research in this area continues to expand, the demand for and applications of such specialized building blocks are likely to grow, further solidifying the significance of 2-(4-Methyl-3-nitrophenyl)acetic acid in the pharmaceutical and life sciences industries.
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